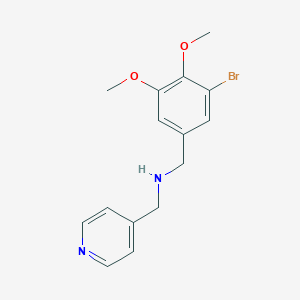
N-(3-bromo-4,5-dimethoxybenzyl)-N-(4-pyridinylmethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-bromo-4,5-dimethoxybenzyl)-N-(4-pyridinylmethyl)amine, also known as 25B-NBOMe, is a synthetic hallucinogenic drug that belongs to the phenethylamine class. It was first synthesized in 2003 by Ralf Heim and his team at the Free University of Berlin. The compound is structurally similar to other hallucinogenic drugs such as LSD and psilocybin, but with a distinct chemical structure that makes it unique. In recent years, there has been growing interest in the scientific community to study the potential applications of 25B-NBOMe.
Mechanism of Action
The mechanism of action of N-(3-bromo-4,5-dimethoxybenzyl)-N-(4-pyridinylmethyl)amine is not fully understood, but it is believed to work by binding to serotonin receptors in the brain. Specifically, the compound has a high affinity for the 5-HT2A receptor, which is known to be involved in the regulation of mood, perception, and cognition. By binding to this receptor, N-(3-bromo-4,5-dimethoxybenzyl)-N-(4-pyridinylmethyl)amine is thought to alter the activity of certain neural circuits, leading to changes in perception and mood.
Biochemical and physiological effects:
The biochemical and physiological effects of N-(3-bromo-4,5-dimethoxybenzyl)-N-(4-pyridinylmethyl)amine are varied and complex. In addition to its effects on serotonin receptors, the compound has been shown to interact with other neurotransmitter systems, including dopamine and norepinephrine. These interactions can lead to changes in heart rate, blood pressure, and body temperature. Additionally, N-(3-bromo-4,5-dimethoxybenzyl)-N-(4-pyridinylmethyl)amine has been shown to induce hallucinations and altered states of consciousness, which can have profound psychological effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(3-bromo-4,5-dimethoxybenzyl)-N-(4-pyridinylmethyl)amine in lab experiments is its high potency and selectivity for certain receptors. This allows researchers to study the effects of the compound on specific neural circuits with greater precision. However, the use of N-(3-bromo-4,5-dimethoxybenzyl)-N-(4-pyridinylmethyl)amine in lab experiments also comes with certain limitations. For example, the compound has been shown to have toxic effects on certain cells and tissues, which can limit its usefulness in certain types of experiments. Additionally, the high potency of N-(3-bromo-4,5-dimethoxybenzyl)-N-(4-pyridinylmethyl)amine can make it difficult to control the dosage and duration of exposure, which can complicate experimental design.
Future Directions
There are several future directions for research on N-(3-bromo-4,5-dimethoxybenzyl)-N-(4-pyridinylmethyl)amine. One area of interest is in the development of new drugs that are based on the chemical structure of N-(3-bromo-4,5-dimethoxybenzyl)-N-(4-pyridinylmethyl)amine. By modifying the structure of the compound, researchers hope to create drugs that have improved therapeutic potential and fewer side effects. Another area of research is in the study of the long-term effects of N-(3-bromo-4,5-dimethoxybenzyl)-N-(4-pyridinylmethyl)amine on the brain and body. This research is critical for understanding the potential risks associated with the use of the compound. Finally, there is growing interest in the use of N-(3-bromo-4,5-dimethoxybenzyl)-N-(4-pyridinylmethyl)amine as a tool for studying the neural circuits that underlie mental disorders such as depression and anxiety. By gaining a better understanding of these circuits, researchers hope to develop new treatments that can improve the lives of millions of people around the world.
Conclusion:
In conclusion, N-(3-bromo-4,5-dimethoxybenzyl)-N-(4-pyridinylmethyl)amine is a synthetic hallucinogenic drug that has potential applications in scientific research. Its unique chemical structure and high potency make it a valuable tool for studying the neural circuits that underlie mental disorders such as depression and anxiety. However, the use of N-(3-bromo-4,5-dimethoxybenzyl)-N-(4-pyridinylmethyl)amine in lab experiments comes with certain limitations and risks, and further research is needed to fully understand its effects on the brain and body. Nevertheless, the potential benefits of studying this compound are significant, and it is likely to remain an important area of research for years to come.
Synthesis Methods
The synthesis of N-(3-bromo-4,5-dimethoxybenzyl)-N-(4-pyridinylmethyl)amine involves several steps, starting with the preparation of 3-bromo-4,5-dimethoxybenzaldehyde and 4-pyridinecarboxaldehyde. These two compounds are then reacted with methylamine to form the intermediate product, which is then treated with sodium triacetoxyborohydride to yield the final product. The synthesis of N-(3-bromo-4,5-dimethoxybenzyl)-N-(4-pyridinylmethyl)amine is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
The potential applications of N-(3-bromo-4,5-dimethoxybenzyl)-N-(4-pyridinylmethyl)amine in scientific research are diverse. One of the most promising areas of research is in the field of neuroscience, where the compound is being studied for its ability to modulate the activity of serotonin receptors in the brain. Serotonin is a neurotransmitter that plays a critical role in regulating mood, appetite, and sleep, among other functions. By studying the effects of N-(3-bromo-4,5-dimethoxybenzyl)-N-(4-pyridinylmethyl)amine on serotonin receptors, scientists hope to gain a better understanding of the underlying mechanisms of mental disorders such as depression and anxiety.
properties
Product Name |
N-(3-bromo-4,5-dimethoxybenzyl)-N-(4-pyridinylmethyl)amine |
|---|---|
Molecular Formula |
C15H17BrN2O2 |
Molecular Weight |
337.21 g/mol |
IUPAC Name |
N-[(3-bromo-4,5-dimethoxyphenyl)methyl]-1-pyridin-4-ylmethanamine |
InChI |
InChI=1S/C15H17BrN2O2/c1-19-14-8-12(7-13(16)15(14)20-2)10-18-9-11-3-5-17-6-4-11/h3-8,18H,9-10H2,1-2H3 |
InChI Key |
IAKIOZVBCPDIDE-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC(=C1)CNCC2=CC=NC=C2)Br)OC |
Canonical SMILES |
COC1=C(C(=CC(=C1)CNCC2=CC=NC=C2)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-Methoxy-4-{[(2-thienylmethyl)amino]methyl}phenoxy)ethanol](/img/structure/B275933.png)
![3-{5-[(Cyclopentylamino)methyl]-2-furyl}benzoic acid](/img/structure/B275937.png)
![3-{5-[(Cyclohexylamino)methyl]-2-furyl}benzoic acid](/img/structure/B275938.png)
![4-{[(1-Methyl-3-phenylpropyl)amino]methyl}benzoic acid](/img/structure/B275939.png)
![3-{5-[(Isopentylamino)methyl]-2-furyl}benzoic acid](/img/structure/B275941.png)
![2-[4-({[2-(Dimethylamino)ethyl]amino}methyl)phenoxy]ethanol](/img/structure/B275943.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-[3-(2-pyrimidinyloxy)benzyl]amine](/img/structure/B275945.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-[(1-ethyl-2-pyrrolidinyl)methyl]amine](/img/structure/B275946.png)
![2-methoxy-N-[3-(pyrimidin-2-yloxy)benzyl]ethanamine](/img/structure/B275947.png)
![4-(2-{[3-(2-Pyrimidinyloxy)benzyl]amino}ethyl)benzenesulfonamide](/img/structure/B275949.png)
![2-{[3-(2-Pyrimidinyloxy)benzyl]amino}-1-butanol](/img/structure/B275950.png)
![N-[3-(pyrimidin-2-yloxy)benzyl]cyclopentanamine](/img/structure/B275951.png)
![2-(4-{[(4-Methylbenzyl)amino]methyl}phenoxy)ethanol](/img/structure/B275954.png)
![2-(4-{[(2-Furylmethyl)amino]methyl}phenoxy)ethanol](/img/structure/B275955.png)